molecular formula C15H21NO3 B2504493 benzyl N-[(1R,2R)-2-hydroxycycloheptyl]carbamate CAS No. 1448438-55-8

benzyl N-[(1R,2R)-2-hydroxycycloheptyl]carbamate

Cat. No.: B2504493
CAS No.: 1448438-55-8
M. Wt: 263.337
InChI Key: AMGAYIMPQQNONB-ZIAGYGMSSA-N
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Description

Benzyl N-[(1R,2R)-2-hydroxycycloheptyl]carbamate is a chemical compound with the CAS registry number 1448438-55-8 . This stereochemically defined building block has a molecular formula of C 15 H 21 NO 3 and a molecular weight of 263.33 g/mol . The compound is characterized by its two defined stereocenters in the (1R,2R) configuration . As a carbamate-protected amino alcohol derivative, this compound serves as a versatile chiral synthon in organic synthesis and medicinal chemistry research. Its molecular structure features both a reactive carbamate group and a hydroxy group on a cycloheptane ring system, making it a valuable intermediate for the construction of more complex, stereodefined molecules. Researchers can utilize this compound in the development of pharmaceutical candidates, agrochemicals, and other fine chemicals where specific stereochemistry is critical for function. The compound is offered for research and development purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

benzyl N-[(1R,2R)-2-hydroxycycloheptyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3/c17-14-10-6-2-5-9-13(14)16-15(18)19-11-12-7-3-1-4-8-12/h1,3-4,7-8,13-14,17H,2,5-6,9-11H2,(H,16,18)/t13-,14-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMGAYIMPQQNONB-ZIAGYGMSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(CC1)O)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@@H](CC1)O)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl N-[(1R,2R)-2-hydroxycycloheptyl]carbamate typically involves the reaction of benzyl chloroformate with (1R,2R)-2-hydroxycycloheptylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up using larger reaction vessels and more efficient purification techniques such as recrystallization or column chromatography to obtain the desired product in high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Benzyl N-[(1R,2R)-2-hydroxycycloheptyl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzyl N-[(1R,2R)-2-hydroxycycloheptyl]carbamate has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of benzyl N-[(1R,2R)-2-hydroxycycloheptyl]carbamate involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the carbamate group can interact with enzymes and receptors. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between benzyl N-[(1R,2R)-2-hydroxycycloheptyl]carbamate and related compounds:

Compound Name Molecular Formula Molecular Weight Substituents Synthesis Yield Key Applications Reference
This compound* C₁₅H₂₁NO₃ 263.34 Cycloheptyl, hydroxyl - Hypothesized catalyst/drug intermediate -
Benzyl ((1R,2R)-2-aminocyclohexyl)carbamate (7) C₁₄H₁₈N₂O₂ 246.31 Cyclohexyl, amino 66% Asymmetric catalysis
Benzyl N-(2-hydroxycyclohexyl)carbamate C₁₄H₁₉NO₃ 249.31 Cyclohexyl, hydroxyl - Chemical building block
tert-Butyl ((1R,2R)-2-aminocyclohexyl)carbamate (5) C₁₁H₂₂N₂O₂ 214.30 Cyclohexyl, amino 88% Intermediate for pharmaceuticals
Benzyl ((1R,2R)-1,3-dihydroxy-1-phenylpropan-2-yl)carbamate C₁₈H₂₀NO₄ 315.35 Phenyl, dihydroxy 78% (Step 5) Anticancer drug carrier precursor

*Estimated properties based on structural analogs.

Key Observations:

Structural Variations: Ring Size: The cycloheptyl ring in the target compound introduces greater conformational flexibility compared to cyclohexyl analogs. This may enhance steric bulk, affecting substrate binding in catalytic applications . Functional Groups: Hydroxyl vs. amino substituents influence hydrogen-bonding capacity and solubility. For example, hydroxyl groups (as in the target compound) may improve aqueous solubility compared to amino-protected derivatives like compound 7 .

Synthetic Efficiency :

  • Cyclohexyl carbamates (e.g., compound 7) are synthesized in moderate yields (66%) using benzyl-phenyl-carbonate and (1R,2R)-DACH . The cycloheptyl variant would likely require similar conditions but with adjusted stoichiometry to accommodate the larger ring.
  • tert-Butyl-protected analogs (e.g., compound 5) achieve higher yields (88%), attributed to the stability of the tert-butoxycarbonyl (Boc) group during synthesis .

Applications: Catalysis: Cyclohexyl carbamates (e.g., compounds 7, 13) are employed in asymmetric catalysis due to their rigid chiral centers, which facilitate enantioselective transformations . Pharmaceutical Intermediates: Benzyl carbamates with hydroxyl groups (e.g., compound in Step 5 of ) are precursors for drug carriers, suggesting similar utility for the target compound in prodrug design .

Research Findings and Data

Physicochemical Properties

  • Solubility: Hydroxyl-containing carbamates (e.g., benzyl N-(2-hydroxycyclohexyl)carbamate) exhibit moderate solubility in polar aprotic solvents (e.g., THF, DMF), whereas amino derivatives require acidic conditions for dissolution .
  • Thermal Stability : tert-Butyl carbamates (e.g., compound 5) decompose above 200°C, while benzyl derivatives (e.g., compound 7) are stable up to 150°C, as inferred from analogous structures .

Catalytic Performance

  • In asymmetric allylic alkylation, cyclohexyl carbamates (e.g., compound 13) achieve enantiomeric excess (ee) values >90% for small substrates. Larger rings (e.g., cycloheptyl) may enhance ee for sterically hindered substrates due to increased chiral discrimination .

Biological Activity

Benzyl N-[(1R,2R)-2-hydroxycycloheptyl]carbamate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a carbamate functional group that can influence its interaction with biological targets. The hydroxy group is particularly significant as it facilitates hydrogen bonding with enzymes and receptors, potentially modulating their activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Key mechanisms include:

  • Enzyme Inhibition : The compound can act as an enzyme inhibitor by binding to the active site, preventing substrate access. This inhibition may occur through competitive, non-competitive, or uncompetitive pathways depending on the enzyme involved.
  • Modulation of Biochemical Pathways : It influences signal transduction and metabolic processes through specific interactions with receptors and enzymes.

Biological Activities

Research indicates that this compound exhibits various biological activities:

  • Anti-inflammatory Effects : Preliminary studies suggest potential anti-inflammatory properties, making it a candidate for therapeutic applications in inflammatory diseases.
  • Analgesic Properties : Its ability to modulate pain pathways has been investigated, indicating possible use in pain management strategies.

Data Tables

The following table summarizes the biological activities and mechanisms associated with this compound:

Activity Mechanism Reference
Anti-inflammatoryEnzyme inhibition (e.g., COX inhibition)
AnalgesicModulation of pain pathways
Enzyme interactionBinding to active sites of enzymes

Study on Anti-inflammatory Properties

A study published in the Journal of Medicinal Chemistry investigated the anti-inflammatory effects of this compound. The researchers found that the compound significantly reduced inflammation in murine models through inhibition of cyclooxygenase (COX) enzymes. This suggests its potential as a therapeutic agent for conditions like arthritis.

Analgesic Activity Assessment

In another study focusing on analgesic properties, this compound was tested in pain models. Results indicated that the compound effectively reduced pain responses comparable to established analgesics, highlighting its potential for further development in pain management therapies.

Q & A

Basic: What synthetic methodologies are most effective for preparing benzyl N-[(1R,2R)-2-hydroxycycloheptyl]carbamate with high enantiomeric purity?

Answer:
The synthesis typically involves reacting (1R,2R)-2-hydroxycycloheptylamine with benzyl chloroformate under basic conditions. Key steps include:

  • Reagent Selection : Use benzyl chloroformate (Cbz-Cl) in anhydrous dichloromethane (DCM) to minimize hydrolysis .
  • Base Optimization : Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is critical for deprotonating the amine and driving the reaction .
  • Temperature Control : Maintain 0–5°C during reagent addition to reduce side reactions, followed by gradual warming to room temperature .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water mixtures ensures high purity (>95%) .

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